Manogepix MIC vs. Echinocandins, Azoles, and Amphotericin B Against 200 Candida auris Clinical Isolates (New York Outbreak)
Against 200 New York C. auris clinical isolates (including pan-resistant strains), manogepix demonstrated MIC50 and MIC90 values of 0.03 mg/L (range 0.004-0.06 mg/L) [1]. Manogepix was 8- to 32-fold more active than echinocandins, 16- to 64-fold more active than azoles, and 64-fold more active than amphotericin B [1]. Among six pan-resistant isolates (resistant to echinocandins, azoles, and amphotericin B), manogepix MIC range was 0.008-0.015 mg/L with median and mode MIC of 0.015 mg/L [1]. The upper limit of wild-type (UL-WT) for manogepix against C. auris was defined as 0.06 mg/L [1].
| Evidence Dimension | MIC50/MIC90 (mg/L) against C. auris |
|---|---|
| Target Compound Data | MIC50: 0.03 mg/L; MIC90: 0.03 mg/L |
| Comparator Or Baseline | Echinocandins: 8-32× higher MIC; Azoles: 16-64× higher MIC; Amphotericin B: 64× higher MIC; Pan-resistant isolates: manogepix MIC 0.008-0.015 mg/L |
| Quantified Difference | 8- to 64-fold more active than all comparator classes; pan-resistant isolates remained susceptible (MIC ≤0.015 mg/L) |
| Conditions | CLSI broth microdilution methodology; 200 New York C. auris clinical isolates |
Why This Matters
Procurement of fosmanogepix is justified when treating C. auris infections where echinocandins, azoles, and amphotericin B fail due to documented or suspected pan-resistance, as manogepix retains low MIC values against strains resistant to all three major classes.
- [1] Zhu Y, et al. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak. Antimicrob Agents Chemother. 2020;64(10):e01126-20. View Source
